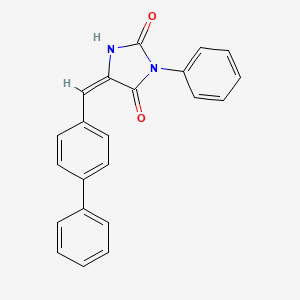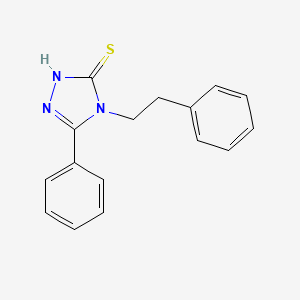![molecular formula C21H20N2O3 B5708700 N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endogenous cannabinoids, such as anandamide, which are important signaling molecules in the body. By inhibiting FAAH, MAFP can increase the levels of endogenous cannabinoids, leading to a variety of physiological effects.
作用機序
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide inhibits FAAH by covalently binding to the active site of the enzyme. This leads to an increase in the levels of endogenous cannabinoids, such as anandamide, which can then activate cannabinoid receptors in the body. The activation of these receptors can lead to a variety of physiological effects, depending on the specific receptor subtype and the tissue involved.
Biochemical and Physiological Effects:
The effects of this compound on the body are mediated by the activation of cannabinoid receptors. These receptors are found throughout the body and are involved in various physiological processes, such as pain perception, inflammation, and appetite regulation. By increasing the levels of endogenous cannabinoids, this compound can modulate these processes and produce a variety of effects, such as pain relief, anti-inflammatory effects, and appetite suppression.
実験室実験の利点と制限
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide is a potent and selective inhibitor of FAAH, making it a useful tool compound for studying the role of endogenous cannabinoids in various physiological processes. However, this compound has some limitations, such as its irreversible inhibition of FAAH and its potential off-target effects. Additionally, this compound is not suitable for in vivo studies, as it cannot cross the blood-brain barrier.
将来の方向性
There are several future directions for research on N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide and endogenous cannabinoids. One area of interest is the development of more selective inhibitors of FAAH, which can avoid potential off-target effects. Another area of interest is the investigation of the role of endogenous cannabinoids in various diseases, such as chronic pain, inflammation, and anxiety disorders. Additionally, the development of novel cannabinoid receptor ligands, which can selectively target specific receptor subtypes, could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide involves several steps, starting with the reaction of 3-aminobenzoic acid with mesityl chloride to form 3-(mesitylamino)benzoic acid. This intermediate is then reacted with furan-2-carboxylic acid to form this compound. The final product is purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide has been extensively used as a tool compound in scientific research to investigate the role of endogenous cannabinoids in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, among others. This compound has also been used to study the effects of endogenous cannabinoids on appetite regulation, memory, and addiction.
特性
IUPAC Name |
N-[3-[(2,4,6-trimethylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13-10-14(2)19(15(3)11-13)23-20(24)16-6-4-7-17(12-16)22-21(25)18-8-5-9-26-18/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBWPZMAODHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

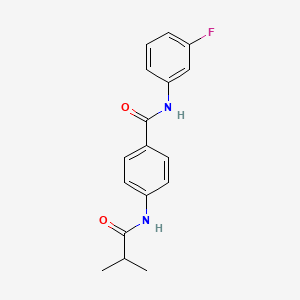
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
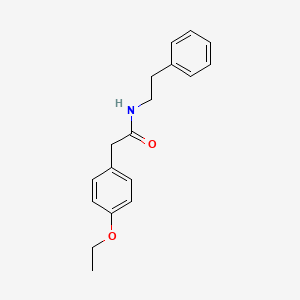
![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)

![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
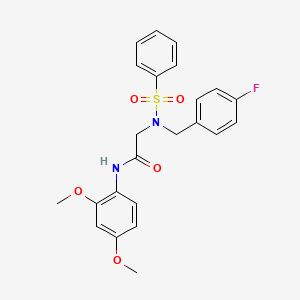

![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)
